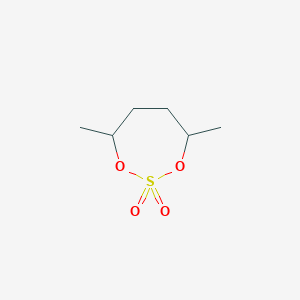
4-Tert-butyl-2-nitrosophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-nitrosophenol is an organic compound characterized by the presence of a tert-butyl group and a nitroso group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-nitrosophenol typically involves the nitration of 4-tert-butylphenol followed by reduction. One common method includes dissolving 4-tert-butylphenol in a solvent such as ethanol, followed by the addition of sulfuric acid and sodium nitrite under controlled temperature conditions. The reaction mixture is then subjected to further processing to yield the desired nitrosophenol compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-2-nitrosophenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include 4-tert-butyl-2-nitrophenol, 4-tert-butyl-2-aminophenol, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Tert-butyl-2-nitrosophenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique electronic properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-nitrosophenol involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can exhibit unique electronic and magnetic properties, making them valuable in various applications. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
4,6-Di-tert-butyl-2-nitrosophenol: This compound has additional tert-butyl groups, which can influence its steric and electronic properties.
4-tert-butyl-2-nitrophenol: The nitro group in this compound makes it more oxidized compared to the nitroso group in 4-tert-butyl-2-nitrosophenol.
2-nitrosophenol: Lacks the tert-butyl group, resulting in different reactivity and solubility properties.
Uniqueness: this compound is unique due to the presence of both the tert-butyl and nitroso groups, which confer distinct steric and electronic characteristics. These features make it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
63538-00-1 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-tert-butyl-2-nitrosophenol |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-9(12)8(6-7)11-13/h4-6,12H,1-3H3 |
InChI Key |
LMZTYVPEOJZPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


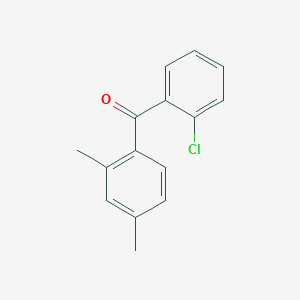
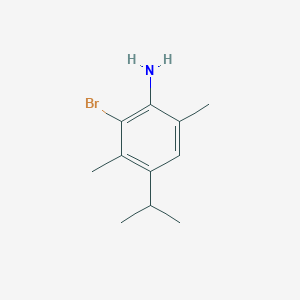
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

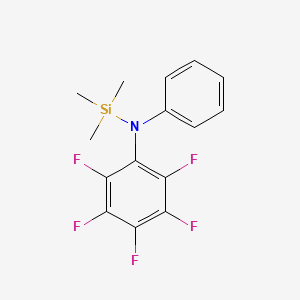
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
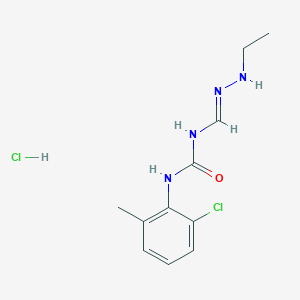
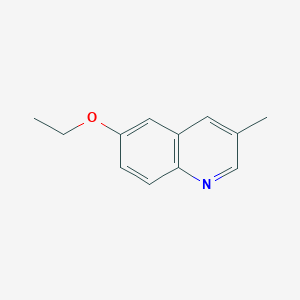

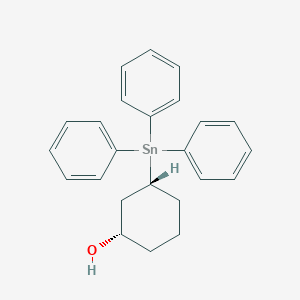

![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
